2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide
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Overview
Description
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a piperazine ring, and an oxoacetamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Formation of the Indole Moiety: Starting with phenylhydrazine and a suitable ketone, the indole ring is formed using methanesulfonic acid under reflux conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine under controlled conditions to form the piperazinyl-indole intermediate.
Formation of the Oxoacetamide Group: The final step involves the reaction of the piperazinyl-indole intermediate with an appropriate acylating agent to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxoacetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The oxoacetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethylamine: Known for its role as a neurotransmitter and its potential therapeutic applications.
2-(1H-indol-3-yl)acetic acid: A plant hormone involved in growth regulation.
2-(1H-indol-3-yl)ethanol: Studied for its potential antimicrobial properties.
Uniqueness
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide is unique due to its combination of an indole moiety, a piperazine ring, and an oxoacetamide group. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)7-8-21-18(25)20(27)24-11-9-23(10-12-24)19(26)17-13-15-5-3-4-6-16(15)22-17/h3-6,13-14,22H,7-12H2,1-2H3,(H,21,25) |
InChI Key |
ODRYKFZXXBWVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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